molecular formula C11H24O B1596228 2,4-Diethylheptan-1-ol CAS No. 80192-55-8

2,4-Diethylheptan-1-ol

Cat. No. B1596228
CAS RN: 80192-55-8
M. Wt: 172.31 g/mol
InChI Key: MPSSVYBWYAOYHH-UHFFFAOYSA-N
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Description

“2,4-Diethylheptan-1-ol” is a chemical compound with the molecular formula C11H24O . It has a molecular weight of 172.31 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2,4-Diethylheptan-1-ol” consists of 11 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The exact structure can be determined using techniques such as NMR spectroscopy .

Scientific Research Applications

Synthesis and Biological Control

  • Synthesis of Volatile Compounds: (2E,4Z)-2,4-heptadien-1-ol and (2E,4Z)-2,4-heptadienal, compounds related to 2,4-Diethylheptan-1-ol, have been synthesized using commercially available (Z)-2-penten-1-ol. These compounds are used in biological control as they are male-specific, antennally active volatile compounds from the Saltcedar leaf beetle, which has potential in controlling the invasive weed saltcedar (Petroski, 2003).

Environmental and Water Quality

  • Geosmin and 2-Methylisoborneol (2-MIB) in Water: Although not directly about 2,4-Diethylheptan-1-ol, studies on geosmin and 2-MIB, which are structurally related, show they are major causes of taste-and-odor outbreaks in drinking water. Research aims to understand and manage these volatile organic compounds to improve water quality (Jüttner & Watson, 2007).

Pheromone Synthesis for Pest Management

  • Pheromone Synthesis for Insects: 4-Methylheptan-3-ol, a compound similar to 2,4-Diethylheptan-1-ol, is an example of an insect pheromone. Its stereoisomers are active towards different species, and its synthesis is crucial for sustainable and environmentally benign alternatives to hazardous insecticides (Brenna et al., 2017).

Polymerization Studies

  • Polymerization of Diacetylenes: Research into diacetylenes, including Heptadeca-2,4-diine-1-ol, a compound structurally related to 2,4-Diethylheptan-1-ol, demonstrates their ability to polymerize and form polymers with specific structural properties. These findings are significant for understanding the formation and application of monomeric and polymeric multilayers (Tieke et al., 1977).

Safety And Hazards

The safety data sheet for “2,4-Diethylheptan-1-ol” indicates that it is used only for research and development under the supervision of a technically qualified individual .

properties

IUPAC Name

2,4-diethylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-4-7-10(5-2)8-11(6-3)9-12/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSSVYBWYAOYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CC(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001095
Record name 2,4-Diethylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diethylheptan-1-ol

CAS RN

80192-55-8
Record name 2,4-Diethyl-1-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80192-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diethylheptan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080192558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diethylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diethylheptan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.175
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 0.5 liter shaking autoclave with glass insert, 33.2 g (0.2 mol.) 2,4-diethyl-2,6-heptadienal, 70 ml methanol and 3 g freshly prepared Raney nickel were introduced. The hydrogenation takes about 165 minutes after the pressure becomes constant. Subsequently, the catalyst is filtered off and after withdrawal of the solvent, distillation takes place in a water jet vacuum. The yield is 28 g, corresponding to 81.4% of the theoretical amount. B.p.12 : 109° C., colorless oil, fruit-like fragrance.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
X Yang - Journal of agricultural and food chemistry, 2008 - ACS Publications
Huajiao denotes the fruits of various species of Zanthoxylum in the plant family Rutaceare used for cooking. The two most commercially popular species are bungeanum (red huajiao) …
Number of citations: 296 pubs.acs.org
R Alexpandi, JG Ponraj, RP Swasthikka… - Biocatalysis and …, 2021 - Elsevier
The main intent of the present study was to identify the novel anti-quorum sensing (anti-QS) compounds from probiotic product (Rhodomax) and assess their anti-infection effect of …
Number of citations: 2 www.sciencedirect.com
X Cao, X Miao, M Ge, M Zhang, Z Lv, W Wang… - Molecules, 2022 - mdpi.com
Geo-authentic herbs refer to medicinal materials produced in a specific region with superior quality. Stephania tetrandra S. Moore (S. tetrandra) is cultivated in many provinces of China, …
Number of citations: 2 www.mdpi.com
G Yang - 2020 - krex.k-state.edu
A lexicon was developed to describe the aroma and flavor profiles of sensory characteristics of Zanthoxylum bungeanum, also known as Sichuan pepper. As a further investigation, an …
Number of citations: 2 krex.k-state.edu
Y Ji, S Li, CT Ho - Food Science and Human Wellness, 2019 - Elsevier
This review summarized the composition of volatile and nonvolatile compounds, the sensory mechanism and the application of Sichuan pepper (Zanthoxylum genus) as a spice and …
Number of citations: 75 www.sciencedirect.com

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